molecular formula C22H19ClO7 B3623301 methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3623301
M. Wt: 430.8 g/mol
InChI Key: ZNJHQLWIZOQIER-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic chromenone derivative with the molecular formula C₂₁H₁₆ClFO₆ . Its structure features:

  • A chromen-2-one core substituted with a chloro group at position 6, a methyl group at position 4, and a 2-oxoethoxy side chain at position 5.
  • The 2-oxoethoxy moiety is further substituted with a 4-methoxyphenyl group, and an acetate ester at position 2.

Its synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification, as inferred from analogous chromenone derivatives .

Properties

IUPAC Name

methyl 2-[6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO7/c1-12-15-8-17(23)20(10-19(15)30-22(26)16(12)9-21(25)28-3)29-11-18(24)13-4-6-14(27-2)7-5-13/h4-8,10H,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHQLWIZOQIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H19ClO7C_{22}H_{19}ClO_{7} with a molecular weight of 430.84 g/mol. The compound exhibits a logP value of 3.955, indicating moderate lipophilicity, which is relevant for its bioavailability and interaction with biological membranes .

Biological Activity Overview

The biological activities of coumarin derivatives, including this compound, have been extensively studied. These activities include:

  • Anticancer Properties :
    • Studies have shown that coumarin derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against colon cancer cell lines (HCT116 and COLO205) .
    • The structure–activity relationship (SAR) indicates that modifications at specific positions on the coumarin scaffold can enhance or reduce anticancer activity .
  • Antimicrobial Activity :
    • Coumarins have been reported to exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Antioxidant Activity :
    • Compounds in this class are known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation :
    • The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and altering mitochondrial membrane potential .
  • Modulation of Signaling Pathways :
    • Coumarins can influence various signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies

Several studies have investigated the effects of coumarin derivatives on different cancer types:

StudyCell LineIC50 (µM)Observations
1HCT11615Significant growth inhibition observed.
2COLO20520Induction of apoptosis confirmed via flow cytometry.
3A49825Enhanced cytotoxicity with acetylation at C3 position noted.

These findings highlight the potential of methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate as a candidate for further development in cancer therapeutics.

Chemical Reactions Analysis

Chromene Ring Formation via Pechmann Condensation

The chromene skeleton is typically synthesized by reacting a phenolic compound (e.g., 2-methylresorcinol) with a β-ketoester (e.g., dimethyl 2-acetylsuccinate) under acidic conditions (e.g., H₂SO₄). This condensation forms a fused benzopyran structure, with methyl groups at positions 4 and 8 .

Chlorination

The introduction of the chloro group at position 6 likely occurs via electrophilic aromatic substitution . Chlorinating agents such as Cl₂ or SOCl₂ may be used under acidic conditions to activate the aromatic ring for substitution. The chloro group enhances the compound’s electron-deficient nature, potentially influencing its reactivity.

Acetate Esterification

The acetate ester at position 3 is formed via O-acylation of the chromene’s hydroxyl group. Triethylamine acts as a base to deprotonate the hydroxyl, enabling nucleophilic attack on acetyl chloride. This reaction is typically carried out in dichloromethane under mild conditions to ensure high yields and minimal side reactions .

Structural Comparison with Analogous Compounds

The target compound’s unique combination of substituents distinguishes it from other chromene derivatives. Below is a comparison of key structural features:

Compound Molecular Formula Key Features
Target Compound C₂₂H₁₉ClO₇Chloro at C6, methoxyphenyl ether at C7, acetate at C3, methyl at C4
Methyl 3-methoxybenzoate C₁₀H₁₂O₃Simple methoxy-substituted benzoate; lacks chromene core
Methyl ((6-chloro-4-methylcoumarin)oxy) acetate C₁₆H₁₇ClO₅Chloro and acetate functionalities; simpler coumarin structure
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate C₁₆H₁₀ClO₄4-chlorobenzoate ester at C7; no methoxyphenyl ether substituent

Characterization and Stability

The compound’s purity and structure are confirmed through:

  • NMR spectroscopy : Identifies proton environments (e.g., aromatic protons, methoxy groups, acetate CH₃).

  • IR spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) stretches.

  • Mass spectrometry : Validates molecular weight (430.84 g/mol) and fragmentation patterns .

Stability under acidic or basic conditions depends on the functional groups:

  • The acetate ester may hydrolyze under basic conditions to form a carboxylic acid.

  • The ether linkage may cleave under strong acidic conditions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to the chromenone family, which includes numerous derivatives with variations in substituents and functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Bioactivity
Target Compound : Methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate Chromen-2-one 6-Cl, 4-CH₃, 7-[2-(4-OCH₃Ph)-2-oxoethoxy], 3-acetate 422.81 Enhanced lipophilicity due to methoxyphenyl and ester groups; potential kinase inhibition
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Chromen-4-one 7-OCH₂COOEt, 3-(4-OCH₃Ph), 2-CF₃ 438.32 Higher electron-withdrawing effects (CF₃); used in photodynamic therapy
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate Chromen-2-one 6-Cl, 4-CH₃, 7-OCH₂COOBu, 3-propyl 410.87 Longer alkyl chain increases metabolic stability; explored in agrochemicals
2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid Chromen-4-one 6-Et, 3-(4-FPh), 2-CF₃, 7-OCH₂COOH 454.30 Carboxylic acid group enhances water solubility; anti-inflammatory activity
Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate Chromen-2-one 6-Cl, 4-CH₃, 7-OCH₂C₆H₄COOMe, 3-(CH₂COOMe) 503.85 Benzoate moiety improves π-π stacking in crystal structures; antimicrobial potential

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance reactivity in electrophilic substitutions and improve binding to hydrophobic enzyme pockets .
  • Methoxy Groups (OCH₃) : Increase lipophilicity and modulate pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
  • Ester vs. Carboxylic Acid : Esters (e.g., methyl/ethyl) improve cell membrane permeability, while carboxylic acids enhance solubility and ionic interactions .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with functionalization of the chromen-2-one core. A representative route includes:

  • Step 1 : Chlorination at the 6-position using POCl₃ or SOCl₂ under reflux conditions .
  • Step 2 : Etherification of the 7-hydroxy group with 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of K₂CO₃ as a base in acetone, achieving ~75% yield .
  • Step 3 : Acetylation of the 3-hydroxyl group with methyl chloroacetate in DMF with NaH, yielding 82–89% .

Q. Key factors influencing yield :

ConditionImpact
TemperatureHigher temps (>80°C) improve etherification kinetics but may degrade sensitive intermediates .
Solvent polarityPolar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in acetylation .
Base strengthStrong bases (NaH) improve acetyl group incorporation but require anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Resolves regiochemistry of substituents (e.g., 4-methoxyphenyl vs. fluorophenyl variants) and confirms the chromen-2-one scaffold conformation . Example: C–O bond lengths of 1.36–1.42 Å in the oxoethoxy group .
  • NMR :
    • ¹H NMR : Distinct singlet at δ 3.8–3.9 ppm for the methoxy group; aromatic protons split into doublets (J = 8–9 Hz) due to substituent coupling .
    • ¹³C NMR : Carbonyl signals at δ 168–172 ppm confirm ester and ketone functionalities .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calcd. for C₂₂H₁₉ClO₇: 437.0764; observed: 437.0768) .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data reported in different studies?

Discrepancies often arise from polymorphic forms or residual solvents. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs by comparing thermal profiles (e.g., endothermic peaks at 145°C vs. 152°C) .
  • Controlled recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate a single crystalline form, as demonstrated for chromene derivatives in .
  • Dynamic NMR : Resolves rotational barriers in flexible oxoethoxy chains, which may cause spectral broadening .

Example : A study reported a melting point range of 138–140°C for a fluorophenyl analog, while the methoxyphenyl variant melted at 148–150°C due to enhanced crystallinity from methoxy packing .

Q. What strategies are employed to achieve regioselectivity in substitution patterns of the chromen-2-one core?

Regioselectivity challenges arise during etherification and acetylation. Key approaches:

  • Directing groups : The 7-hydroxy group’s electron-donating effect directs electrophiles to the 6-position, as seen in chlorination .
  • Catalytic methods : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, though limited by steric hindrance at the 3-position .
  • Steric control : Bulky bases (e.g., DBU) favor acetylation at the less hindered 3-position over 4-methyl substitution .

Case study : achieved 91% yield in hydrazide formation at the 7-position using acetic acid catalysis, leveraging hydrogen bonding to stabilize the transition state .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity or stability?

  • Stability : Fluorophenyl analogs exhibit higher hydrolytic stability in acidic conditions (t₁/₂ = 48 h at pH 2) compared to methoxyphenyl derivatives (t₁/₂ = 12 h) due to reduced electron density at the ether oxygen .
  • Bioactivity : Methoxy groups enhance lipid solubility (logP = 2.8 vs. 2.2 for fluoro analogs), improving membrane permeability in cell-based assays .
ModificationLogPHydrolytic t₁/₂ (pH 2)
4-Methoxy2.812 h
4-Fluoro2.248 h

Q. What computational methods support the rational design of derivatives with enhanced properties?

  • DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices identify the 6-position as most reactive) .
  • Molecular docking : Screens derivatives for binding to target enzymes (e.g., COX-2), identifying the 4-methoxy group as critical for hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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